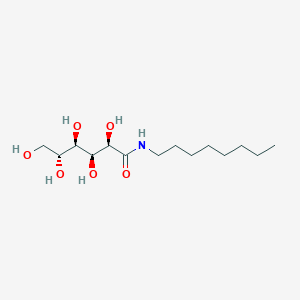

N-Octyl-D-gluconamide

Description

Context and Significance in Carbohydrate Amphiphile Chemistry

N-Octyl-D-gluconamide is a prominent member of the carbohydrate amphiphile family, a class of molecules that merge the biocompatibility and stereochemical richness of sugars with the surface-active properties of lipids. This dual nature makes them compelling subjects for studying self-assembly phenomena, with implications for materials science, biotechnology, and pharmaceutical applications.

The significance of this compound lies in its remarkable ability to self-assemble in aqueous solutions, forming a variety of supramolecular structures. These range from micelles to intricate helical fibers and hydrogels. rsc.orgresearchgate.net The driving force behind this self-assembly is the hydrophobic effect, which compels the octyl chains to minimize contact with water, leading to their aggregation. rsc.org This process is further stabilized by extensive hydrogen bonding between the hydroxyl and amide groups of the gluconamide (B1216962) headgroups. rsc.org

The chirality of the D-gluconamide headgroup plays a crucial role in dictating the morphology of the resulting aggregates, often leading to the formation of helical structures. acs.org This "chiral bilayer effect" is a key area of academic interest, as it provides a pathway to translate molecular chirality into macroscopic structural features. rsc.org The study of this compound, therefore, offers fundamental insights into the principles governing the self-organization of complex biomolecules.

Historical Perspectives in Gluconamide Research

The exploration of N-alkyl-gluconamides as surface-active agents has a history stretching back several decades. Early research in the mid-20th century investigated a series of N-alkyl arabonamides and N-alkyl gluconamides as potential emulsifiers. google.com However, these initial studies found that compounds with longer alkyl chains (C10-C18) exhibited poor water solubility, limiting their practical utility as emulsifying agents at the time. google.com

A notable patent from the early 1950s described the preparation of substituted gluconamides, including this compound, highlighting their potential as surface-active agents. The synthesis was typically achieved by reacting D-gluconolactone with the corresponding amine. Later research in the 1980s began to uncover the liquid-crystalline properties of n-alkyl gluconamides, revealing that these open-chain carbohydrate derivatives could form ordered mesophases. tandfonline.com

The pioneering work of Fuhrhop and colleagues significantly advanced the understanding of glycolipid self-assembly, with this compound being a key subject of their investigations. researchgate.net Their research, utilizing techniques like electron microscopy, was instrumental in identifying the formation of helical fibers from this compound in aqueous solutions. researchgate.net These foundational studies laid the groundwork for the subsequent explosion of research into the hydrogelation and self-assembly properties of this compound.

Current Academic Research Landscape

The current academic research landscape for this compound is vibrant and multifaceted, with a strong focus on its material properties and potential applications. A significant area of contemporary research is its behavior as a hydrogelator. acs.org While this compound can form hydrogels, these are often metastable and prone to crystallization. A key research direction has been the stabilization of these hydrogels, for instance, by the addition of nonionic surfactants like polyethylene (B3416737) glycol (PEG), which can extend the gel's stability to over a year. acs.org

Another major thrust of recent research is the application of this compound as an ice recrystallization inhibitor (IRI). mdpi.comacs.org This property is of immense interest for cryopreservation, where the growth of large ice crystals is a primary cause of cellular damage. Studies have shown that this compound can effectively inhibit ice recrystallization at low concentrations, making it a promising candidate for improving the cryopreservation of biological materials such as red blood cells. acs.orgcryoletters.org Research in this area also explores the synthesis of analogues to enhance solubility and IRI activity. mdpi.comresearchgate.net

Advanced spectroscopic and microscopic techniques continue to be employed to probe the intricacies of this compound's self-assembly. Techniques such as near-infrared spectroscopy combined with two-dimensional correlation spectroscopy (2Dcos) have been used to elucidate the microdynamic mechanism of its gelation. rsc.org Furthermore, solid-state NMR spectroscopy, specifically rotational echo double resonance (REDOR), has been utilized to determine the molecular conformation of this compound in its various polymorphic forms. rsc.org The rearrangement of its self-assembled fibers on different surfaces is also an active area of investigation, with studies revealing transformations from fibers to bilayers on substrates like gold. researchgate.net

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H29NO6 | mdpi.com |

| Molecular Weight | 307.38 g/mol | mdpi.com |

| Gelation Temperature in Water | Approximately 72 °C | rsc.org |

| Ice Recrystallization Inhibition (IC50) | 0.09 mM | mdpi.com |

Key Research Findings on this compound Self-Assembly

| Finding | Methodology | Reference |

|---|---|---|

| Forms helical fibers in aqueous solution. | Transmission Electron Microscopy (TEM) | researchgate.net |

| Gelation is a dehydration-driven process. | Near-Infrared (NIR) Spectroscopy, 2Dcos | rsc.org |

| Exhibits polymorphism in the solid state. | Rotational Echo Double Resonance (REDOR) NMR | rsc.org |

| Fibers rearrange to bilayers on gold surfaces. | Atomic Force Microscopy (AFM) | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMBZDQOFPBYBL-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315001 | |

| Record name | N-Octyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18375-61-6 | |

| Record name | N-Octyl-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octyl-D-gluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octyl-D-gluconamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthesis Pathways

The primary methods for synthesizing N-Octyl-D-gluconamide are well-documented, offering efficient routes from readily available starting materials.

The most common and direct method for synthesizing this compound is through the aminolysis of D-Gluconic Acid-δ-Lactone with n-octylamine. rsc.org This reaction involves the ring-opening of the lactone by the primary amine.

The process is typically carried out by reacting D-gluconic acid-δ-lactone and n-octylamine, often in a 1:1 molar ratio, in a solvent such as methanol (B129727) under reflux conditions for a short period, for instance, one hour. Upon cooling the reaction mixture, the this compound product precipitates and can be collected and purified by washing with a cold solvent like methanol. This method is favored for its simplicity and directness, yielding the desired amide through the formation of an amide bond between the carboxyl group of the opened lactone and the amino group of the octylamine.

| Starting Materials | Reaction Conditions | Key Features | Reference |

| D-Gluconic Acid-δ-Lactone, n-Octylamine | Reflux in methanol | Direct, single-step amidation; product precipitates on cooling. |

This interactive table summarizes the established synthesis pathway from D-Gluconic Acid-δ-Lactone.

Beyond the direct lactone aminolysis, alternative routes have been explored. One such method begins with D-glucose and n-octylamine. In this process, the starting materials react to form a Schiff base, which is then subjected to catalytic hydrogenation using a co-catalyst/RaneyNi system to yield gluco-octyl amine. google.com This product is subsequently purified through cooling crystallization, separation, and washing. google.com

Another alternative involves the use of D-gluconic acid derivatives. In this approach, the carboxylic acid group is activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This activated intermediate then readily reacts with n-octylamine to form the amide bond, yielding this compound. This method offers control over the reaction conditions but requires additional reagents for the coupling step.

| Route | Starting Materials | Key Intermediates/Reagents | Description | Reference |

| Catalytic Hydrogenation | D-Glucose, n-Octylamine | Schiff Base, RaneyNi Catalyst | Formation of a Schiff base followed by catalytic hydrogenation. | google.com |

| Amide Coupling | D-Gluconic Acid Derivative, n-Octylamine | EDC/NHS coupling agents | Activation of the carboxylic acid group followed by amidation. |

This interactive table details alternative synthetic routes for this compound.

Derivatization Strategies

To modulate the physicochemical properties of this compound, various derivatization strategies have been developed, focusing on the carbohydrate headgroup, the alkyl tail, or the introduction of novel functional groups.

The hydroxyl groups of the D-gluconamide headgroup offer multiple sites for functionalization. Research has shown that these positions can be selectively modified to introduce new functionalities. For instance, derivatives such as N-n-octyl-d-gluconamide-6-benzoate have been synthesized, where the primary hydroxyl group at the C6 position is esterified. acs.org Other derivatives, including the 6-acetyl and 6-cyclohexanoyl analogues, have also been prepared, demonstrating the versatility of the carbohydrate moiety for chemical modification. acs.org These modifications can significantly alter the molecule's self-assembly properties and its interactions with various solvents. acs.org

| Derivative | Modification Site | Added Functional Group | Reference |

| N-n-octyl-d-gluconamide-6-benzoate | C6-hydroxyl | Benzoate | acs.org |

| N-n-octyl-d-gluconamide-6-acetyl | C6-hydroxyl | Acetyl | acs.org |

| N-n-octyl-d-gluconamide-6-cyclohexanoyl | C6-hydroxyl | Cyclohexanoyl | acs.org |

This interactive table showcases examples of functionalization at the carbohydrate moiety.

| Derivative | Modification | Synthetic Precursor | Reference |

| N-methyl-N-octyl-D-gluconamide | Methylation of amide nitrogen | N-methyl-n-octylamine | scispace.com |

| N-(3-Aminopropyl)-N-octyl-D-gluconamide | Addition of aminopropyl group at amide nitrogen | N-(3-aminopropyl)octylamine (hypothetical) | ontosight.ai |

This interactive table illustrates modifications made to the N-Octyl chain.

A significant derivatization strategy involves the introduction of a phosphonate (B1237965) group to create phosphonate analogues of this compound. researchgate.netmdpi.com This modification is pursued to enhance properties such as aqueous solubility. researchgate.netresearchgate.net The synthesis of these analogues typically involves installing a sodium phosphonate group at the terminal carbon of the octyl chain. mdpi.com While this modification has been shown to dramatically increase solubility, it can also impact other functional properties of the molecule, indicating the importance of a delicate hydrophobic/hydrophilic balance. researchgate.netmdpi.com The synthesis and evaluation of these phosphonate derivatives represent a key area of research for developing novel, highly soluble carbohydrate-based amphiphiles. researchgate.net

| Analogue | Modification | Key Property Change | Reference |

| Sodium phosphonate derivative of this compound (7-Na) | Installation of a sodium phosphonate at the terminal carbon of the octyl chain | Greatly increased solubility (>200 mM) | researchgate.netmdpi.com |

This interactive table provides details on the synthesis of phosphonate analogues.

Optimization of Synthesis and Purification

The efficient synthesis and subsequent purification of this compound are critical for obtaining a high-purity product suitable for research and potential applications. Various methodologies have been explored, with optimization efforts focused on improving reaction yields, minimizing reaction times, and developing effective purification strategies.

Key synthetic routes include the direct amidation of D-glucono-δ-lactone with n-octylamine and a two-step process involving the formation of a Schiff base from glucose and n-octylamine, followed by catalytic hydrogenation. rsc.org More recent developments have introduced mechanochemical methods that offer significant advantages in terms of speed and environmental impact. semanticscholar.orgvulcanchem.com

Optimization of Synthesis

The optimization of synthetic conditions directly impacts the yield and purity of the final product. Research has focused on parameters such as reaction time, temperature, pressure, and the use of catalysts and solvents.

One common method involves the reaction of D-glucono-δ-lactone with n-octylamine. Refluxing these reactants in methanol for one hour, followed by cooling to induce precipitation, has been reported to yield this compound as a white powder at a 60% yield. rsc.org

A more complex, two-step synthesis involves the catalytic hydrogenation of a Schiff base intermediate. This process has been optimized by controlling temperature and pressure and by using specific promoters. Optimal conditions for the hydrogenation step, using a Raney nickel catalyst, were found to be a temperature range of 55–65°C and a pressure of 1.2–1.4 MPa. The addition of a ZCMT-4 promoter was shown to dramatically increase the yield from 16.7% to 76.5%.

Mechanosynthesis, a solvent-minimized approach, has emerged as a highly efficient alternative. semanticscholar.orgvulcanchem.com For the analogous N-dodecyl-galactonamide, using a ball mill with a small amount of water as a liquid-assisted grinding (LAG) agent resulted in high yields in as little as five minutes. semanticscholar.org This approach highlights the potential for rapid and environmentally friendlier synthesis. The presence of the LAG agent is essential for the reaction's efficiency. semanticscholar.org

The following table summarizes and compares different synthetic conditions for N-alkyl-aldonamides, providing insights into the optimization of this compound synthesis.

| Method | Reactants | Key Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Amidation | D-glucono-δ-lactone, n-octylamine | Reflux in Methanol (MeOH) | 1 hour | 60 | rsc.org |

| Catalytic Hydrogenation | Glucose, n-octylamine | 55–65°C, 1.2–1.4 MPa, Raney nickel catalyst, ZCMT-4 promoter | Not Specified | 76.5 | |

| Mechanosynthesis (LAG) | γ-galactonolactone, dodecylamine* | Ball mill, water as LAG agent, aqueous workup | 5 minutes | 90 | semanticscholar.org |

*Data for the analogous compound N-dodecyl-galactonamide, demonstrating the efficiency of the mechanosynthesis method.

The effect of various reaction parameters on the yield and purity of this compound via the catalytic hydrogenation route is detailed in the table below.

| Parameter | Optimal Range | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Temperature (°C) | 55–65 | 76.5 | 99.5 | |

| Pressure (MPa) | 1.2–1.4 | 76.5 | 99.2 | |

| Molar Ratio (Glucose:n-Octylamine) | 1.05:1 | 76.5 | 99.5 |

Optimization of Purification

Effective purification is essential to isolate this compound from unreacted starting materials, byproducts, and solvents. The primary methods employed are crystallization, washing, and chromatography.

Crystallization and Recrystallization: Cooling crystallization is a widely used technique for purifying the product from the reaction mixture. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize out of the solution. Methanol is a commonly used solvent for this purpose. rsc.orgrsc.org For industrial-scale production, high-purity this compound can be obtained with yields up to 76% through cooling crystallization combined with centrifugal separation. vulcanchem.com

Washing: After filtration, the collected solid is typically washed to remove residual impurities. The choice of washing solvent is important to ensure that the product is not significantly dissolved while impurities are washed away. Cold methanol is one such solvent. rsc.org In some optimized processes, a methanol-free solvent, such as SOW-4, is used for washing to enhance purity. Following mechanosynthesis, a simple aqueous workup, which involves suspending the solid in water and then filtering, has proven effective. semanticscholar.org

Chromatography: For achieving very high purity, particularly at a research scale, column chromatography is employed. rsc.orgsmolecule.com A common solvent system for the purification of related gluconamides is a mixture of dichloromethane (B109758) and methanol. rsc.org Furthermore, High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to quantify the purity of the final product.

Supramolecular Self Assembly and Gelation Phenomena

Fundamental Principles of Self-Assembly

The ability of N-Octyl-D-gluconamide to self-assemble into complex, ordered structures is rooted in its molecular design and the interplay of various non-covalent forces.

This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The molecule consists of a polar D-gluconamide headgroup, which is rich in hydroxyl (-OH) and amide (-CONH-) groups, and a nonpolar n-octyl hydrocarbon tail. This dual character is the primary determinant of its self-assembly in water. The hydrophobic tails seek to minimize their contact with water molecules, while the hydrophilic heads readily interact with the aqueous environment. This fundamental property drives the aggregation of molecules into structures that satisfy these opposing tendencies.

| Component of this compound | Chemical Nature | Interaction with Water |

| D-gluconamide Headgroup | Hydrophilic | Favorable |

| n-Octyl Chain | Hydrophobic | Unfavorable |

The self-assembly of this compound is a complex process governed by a delicate balance of several non-covalent interactions. scispace.com These weak forces, acting in concert, lead to the formation of stable, ordered supramolecular structures.

The primary driving forces include:

Hydrophobic Interactions: The tendency of the octyl chains to escape the aqueous environment is a major driver for aggregation. This "hydrophobic effect" leads to the formation of a compact hydrophobic core within the self-assembled structures. rsc.orgscispace.com The dehydration of these chains is a key step in the gelation process.

Hydrogen Bonding: The gluconamide (B1216962) headgroup and the amide linkage provide multiple sites for hydrogen bonding. Amide-to-amide hydrogen bonds are crucial for the formation of extended molecular chains, which are precursors to fibrous structures. scispace.comscispace.comresearchgate.net Additionally, hydrogen bonds between the hydroxyl groups on the sugar head and with surrounding water molecules stabilize the hydrophilic exterior of the assemblies. acs.org

Chiral Interactions: The inherent chirality of the D-gluconamide headgroup plays a critical role, often referred to as the "chiral bilayer effect". rsc.orgrsc.org This stereochemical influence directs the packing of the molecules, leading to the formation of twisted and helical superstructures rather than simple flat sheets. scispace.com It has been observed that racemic mixtures of similar compounds form platelets instead of the characteristic micellar fibers, highlighting the importance of chirality. scispace.comresearchgate.net

| Driving Force | Description | Molecular Origin |

| Hydrophobic Effect | Aggregation of nonpolar octyl tails to minimize contact with water. | Octyl chains |

| Hydrogen Bonding | Directional interaction between amide and hydroxyl groups. | Amide linkages, Hydroxyl groups |

| Chiral Bilayer Effect | Stereochemically-driven preference for curved, helical structures. | Chiral centers in the D-gluconamide head |

Micellar Architectures and Phase Transitions

The self-assembly of this compound in water is highly sensitive to temperature, leading to distinct phase transitions between different supramolecular architectures.

At elevated temperatures, typically above 80°C, the increased thermal energy favors the formation of fluid, dynamic aggregates. rsc.orgsciengine.com In this state, this compound molecules assemble into spherical micelles. rsc.orgsciengine.com These are globular structures where the hydrophobic octyl tails are sequestered in the core, away from the water, and the hydrophilic gluconamide heads form a hydrated shell on the exterior. Research has identified a critical micelle concentration (cmc) of 1.0 x 10⁻² M for this compound at 90°C, which is the minimum concentration required for micelles to form. scispace.com

A key characteristic of this compound is its ability to undergo a thermally reversible transition from a solution of spherical micelles (a sol) to an entangled network of fibers (a gel). arxiv.org Upon cooling, the spherical micelles rapidly agglomerate and reorganize into long, helical micellar fibers. rsc.orgrsc.org This transition is responsible for the compound's hydrogelating properties.

Spectroscopic studies have provided detailed insights into this process, identifying a gelation temperature (Tgel) of approximately 72°C, with the main transition occurring in the range of 70-75°C. rsc.orgrsc.org The microdynamics of this transition involve a sequential process: the ordering and dehydration of the hydrophobic octyl tails initiates the process, followed by the arrangement of the chiral carbohydrate heads, which ultimately leads to the immobilization of the solvent to form the gel. rsc.org This transformation from spheres to fibers is believed to be driven initially by the formation of hydrogen bonds between amide groups, which favors a transformation from spheres to discs, followed by the stabilizing chiral bilayer effect that promotes the growth of helical structures. rsc.org

| Parameter | Value | Conditions |

| Micelle Structure | Spherical | > 80 °C |

| Fiber Structure | Helical Bilayer | < 70 °C |

| Gelation Temperature (Tgel) | ~72 °C | Cooling from hot solution |

| Transition Range | 70-75 °C | Cooling from hot solution |

| Critical Micelle Concentration (CMC) | 1.0 x 10⁻² M | 90 °C |

Fiber Formation and Morphology

The fibers formed upon cooling are complex, hierarchical structures. Early research identified that this compound forms helical fibers stabilized by amide hydrogen bonds. scispace.comresearchgate.net More detailed electron microscopy studies revealed a spectacular and highly ordered morphology. researchgate.net

The fundamental units are bilayer ribbons, which then entwine to form more complex helices. scispace.comresearchgate.net Specifically, the fibers have been characterized as ultrathin quadruple helices with a diameter of about 3.8 nm. scispace.comresearchgate.net These four-stranded helices exhibit a "magic-angle" inclination, suggesting a highly ordered and thermodynamically stable arrangement. scispace.comresearchgate.net It is proposed that these complex helical fibers exist in equilibrium with simpler micellar disks. researchgate.net The length-to-diameter ratio of these fibers can be exceptionally high, often exceeding 10⁴. scispace.com

The final morphology can also be influenced by the substrate. While the quadruple helices are stable in bulk aqueous media and can be observed on surfaces like mica, they have been shown to rearrange into a head-to-tail bilayer structure when adsorbed onto a gold surface. researchgate.netacs.org

Helical Fiber Structures

In aqueous environments, this compound molecules spontaneously aggregate to form well-defined helical fibers. nih.govresearchgate.net The chirality of the D-gluconamide headgroup dictates the handedness of these supramolecular structures. scispace.com Specifically, the D-enantiomer has been observed to form left-handed helical twists, while the L-enantiomer produces right-handed twists. scispace.com These fibers often appear as bundles or ropes with a right-handed twist sense in hydrogels. acs.org The formation of these fibrous structures is a key prerequisite for the gelation of the solvent. researchgate.net The process begins with the clustering of micelles in hot aqueous solutions, which then rearrange into fibers upon cooling. ias.ac.in

Quadruple Helices and Crystalline Order within Fibers

Detailed microscopic studies have revealed that the helical fibers of this compound are composed of even more complex assemblies known as quadruple helices. acs.orgresearchgate.netacs.org These structures consist of four intertwined micellar fibers, resulting in ultrathin helices with a diameter of approximately 3.8 nanometers. nih.govresearchgate.netacs.org

The molecular arrangement within these fibers is initially a tail-to-tail bilayer, which is a kinetically trapped, metastable state. researchgate.netlubrizol.com This arrangement is characteristic of the micellar fiber modification (GA III). researchgate.net Over time, these structures can rearrange into a more thermodynamically stable head-to-tail monolayer arrangement, which is the packing found in the final three-dimensional crystals (GA I). researchgate.netacs.orglubrizol.comresearchgate.netacs.org This transition from a highly curved fibrous structure to planar crystal sheets represents a move towards a more ordered state. researchgate.net The compound exhibits polymorphism, with at least three known solid-state modifications: the head-to-tail monolayer crystal (GA I), tail-to-tail bilayer crystallites (GA II), and the micellar quadruple helix (GA III). researchgate.net

| Modification | Molecular Arrangement | Structural Form |

| GA I | Head-to-tail | Monolayer Crystal |

| GA II | Tail-to-tail | Bilayer Crystallites |

| GA III | Tail-to-tail | Micellar Quadruple Helix |

Table 1: Polymorphic Modifications of this compound. researchgate.net

Gelation Properties

The self-assembled fibrous networks of this compound are capable of immobilizing large volumes of solvent, leading to the formation of gels. This gelation can occur in both aqueous and organic media.

Hydrogel Formation and Dynamics

This compound is an effective hydrogelator, forming gels in water at concentrations as low as 1% by weight. acs.orgnih.gov These hydrogels, however, are often metastable and prone to crystallization within a few hours, which leads to the collapse of the gel network. lubrizol.com The gelation process is thermally reversible, with a distinct gelation temperature. nih.gov Studies using techniques like near-infrared spectroscopy have determined the gelation temperature to be approximately 72 °C, with the transition occurring in the range of 70–75 °C. rsc.orgresearchgate.netrsc.org The stability and lifetime of these hydrogels can be significantly enhanced by the addition of surfactants. For instance, the presence of sodium dodecylsulfate (SDS) or various nonionic surfactants can delay or prevent crystallization, making the gels stable for months. researchgate.netlubrizol.comnih.gov

| Parameter | Value | Source(s) |

| Gelation Temperature | ~72 °C | rsc.orgresearchgate.netrsc.org |

| Gelation Transition Range | 70-75 °C | rsc.orgresearchgate.netrsc.org |

| Gel Stability (pure) | A few hours | lubrizol.com |

| Gel Stability (with surfactants) | >6 months | lubrizol.com |

Table 2: Hydrogel Properties of this compound.

Organogel Formation Capabilities

While this compound itself has been noted to form an unstable organogel in o-xylene, its derivatives show more robust organogelating properties. acs.orgresearchgate.net By functionalizing the gluconamide molecule, stable organogels can be formed in a wide variety of organic solvents. For example, N-n-octyl-d-gluconamide-6-benzoate is capable of gelating solvents such as 1,2-xylene, chloroform, ethyl acetate, and even ethanol (B145695), with some gels remaining stable above the solvent's boiling point. acs.org Other derivatives, including those with 2-methoxy, 6-imidazolyl, 6-acetyl, and 6-cyclohexanoyl groups, also exhibit organogelation capabilities. acs.orgru.nl The molecular packing in these organogels is often a head-to-tail arrangement, though head-to-head packing can occur if interlayer hydrogen bonds are possible. acs.org

Mechanistic Insights into Gelation Microdynamics

The mechanism of gelation for this compound in water involves a transition from spherical micelles to helical bilayer micellar fibers as the solution is cooled. rsc.orgrsc.org The primary driving force for this self-assembly process is the dehydration of the hydrophobic octyl chains, which seek to minimize their contact with water. rsc.orgrsc.org

Spectroscopic analyses have provided a detailed picture of the sequence of events during gelation. The process initiates with changes in the hydrophobic octyl tail, followed by movements in the chiral carbohydrate head, and finally the immobilization of the surrounding water molecules. rsc.orgrsc.org This sequence represents a continuous dehydration process that starts from the hydrophobic core and progresses to the outer hydrophilic headgroup. rsc.orgrsc.org The final helical structures are then stabilized by the aforementioned amide-associated hydrogen bonds and the chiral bilayer effect. rsc.orgrsc.org

Prevention of Crystallization within Gel Networks

This compound (C8-DGlu) is a well-documented low molecular weight hydrogelator, capable of self-assembling in water to form intricate fibrous networks. lubrizol.com This self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between the gluconamide headgroups and hydrophobic interactions between the octyl chains. rsc.org The resulting structure is a supramolecular hydrogel that entraps a large volume of water. acs.org The initial self-assembled structures are suggested to be quadruple helices of ribbons, which create the fibrous network responsible for gelation at concentrations around 1 wt%. lubrizol.com

However, a significant limitation of pure this compound hydrogels is their thermodynamic instability. These gels are metastable and have a tendency to crystallize over a period of a few hours. lubrizol.comacs.orgresearchgate.netrsc.orgrsc.org This crystallization process involves a molecular rearrangement from the kinetically favored gel state, characterized by a head-head/tail-tail packing in ribbon-like assemblies, to the thermodynamically more stable crystalline state, which features a head-tail packing in parallel sheets. lubrizol.comresearchgate.net As the molecules rearrange into these crystallites, the fibrous network that immobilizes the water breaks down, leading to the collapse of the gel structure and a loss of its viscoelastic properties. lubrizol.com This inherent instability severely restricts the long-term application of this compound in fields that require stable materials, such as drug delivery or personal care products. lubrizol.com

Strategies for Enhancing Gel Lifetime Stability

To overcome the inherent instability of this compound gels, researchers have focused on strategies to delay or entirely prevent the crystallization process. The most successful approach involves the introduction of non-gelling additives into the system, particularly nonionic surfactants. lubrizol.comacs.orgrsc.org The addition of these molecules can dramatically enhance the lifetime stability of the hydrogel, extending it from a few hours to potentially more than a year. acs.org

The primary strategy is based on disrupting the molecular rearrangement that leads to crystallization. By incorporating a second component that interacts with the this compound molecules, it is possible to interfere with the transition from the fibrous gel network to the crystalline state. This method not only stabilizes the gel but can also influence its formation and final properties. For instance, stable gels can be formed at this compound concentrations lower than what is required for the pure substance to gel. lubrizol.comrsc.org The mechanism proposed for this stabilization involves the additive molecules, such as surfactants, forming aggregates like micelles that can solubilize the crystal nuclei of the gelator as they form, thereby preventing their growth and the subsequent collapse of the gel network. rsc.org This approach provides a platform for creating robust and long-lasting supramolecular materials from otherwise transient gelators.

Effects of Co-surfactants on Gelation and Stability

The use of co-surfactants, especially nonionic surfactants, has proven to be a highly effective method for stabilizing this compound hydrogels and tailoring their properties. lubrizol.comrsc.org Research has extensively studied the effect of surfactants from the Laureth-n series (polyoxyethylene lauryl ethers) on the stability and mechanical characteristics of these gels. lubrizol.comresearchgate.netrsc.orgacs.org

Unlike earlier studies using anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), nonionic surfactants allow for the formation of stable gels over a much broader range of gelator-to-surfactant ratios. lubrizol.comrsc.orgrsc.org This wider compositional range provides a significant advantage, enabling the systematic tuning of the gel's mechanical properties over several orders of magnitude. lubrizol.comrsc.org By simply altering the ratio of this compound to the nonionic surfactant, or by changing the length of the hydrophilic ethylene (B1197577) oxide chain in the surfactant molecule, properties such as the gel's stiffness (modulus) and yield stress can be precisely controlled. lubrizol.comrsc.org

For example, studies with Laureth-4 (L4) have shown that as the concentration of the surfactant increases relative to a fixed concentration of this compound, both the storage modulus and the yield stress of the gel decrease. lubrizol.com This is accompanied by a change in the microstructure of the gel, with the size of spherulitic assemblies increasing at higher surfactant concentrations. lubrizol.com Importantly, the addition of these nonionic surfactants prevents crystallization and allows for the formation of stable gels at this compound concentrations as low as 0.6 wt%, which is below the minimum gelling concentration for the pure compound and lower than what can be achieved with ionic surfactants. lubrizol.comrsc.org The stabilization is effective across different pH levels and in the presence of salt, although these factors can also influence the gel's mechanical properties. lubrizol.com

The table below summarizes research findings on the effect of varying the molar ratio of this compound (C8-DGlu) and the co-surfactant Laureth-4 (L4) on the properties of the resulting hydrogel.

| C8-DGlu : L4 Molar Ratio | Total wt% | Gel State | Lifetime Stability | Observations |

|---|---|---|---|---|

| 1 : 0 | 1.0 | Unstable Gel | Crystallizes within hours | Forms initial gel network which quickly collapses. lubrizol.comrsc.org |

| 4 : 1 | 2.0 | Stable Gel | > 1 month | Gel modulus and yield stress are highest in this stable series. lubrizol.com |

| 1 : 0.5 | 2.1 | Stable Gel | > 1 month | Decreased modulus and yield stress compared to 4:1 ratio. lubrizol.com |

| 1 : 1 | 2.6 | Stable Gel | > 1 month | Further decrease in mechanical properties; larger spherulitic assemblies observed. lubrizol.com |

| 3 : 7 | 2.0 | Stable Gel | > 1 month | Stable gel formed at a low C8-DGlu concentration (0.6 wt%). lubrizol.com |

Structural Elucidation and Molecular Packing

Crystal Structure Analysis

The solid-state structure of N-Octyl-D-gluconamide is not singular; at least three distinct polymorphic modifications have been identified, often referred to as GA I, GA II, and GA III. unito.itresearchgate.net While the structure for the well-crystallizing GA I form has been determined by X-ray diffraction, the poorly crystalline nature of GA II and GA III has necessitated the use of other techniques, primarily solid-state NMR, for their elucidation. unito.it

The conformation of the this compound molecule varies significantly between its polymorphic forms.

In the monolayer crystal (GA I) , the molecule adopts a largely linear, all-anti conformation. researchgate.net

In contrast, for the bilayer crystallite (GA II) and the micellar fiber (GA III) modifications, a gauche bend occurs at the C2–C3 bond of the gluconamide (B1216962) headgroup. rsc.org This bend imparts a distinct "sickle" shape to the molecule, a crucial feature for its different packing and assembly behaviors. rsc.org The alkyl chains in the fiber modification maintain an all-anti conformation. researchgate.net

Hydrogen bonding is the primary driving force for the self-assembly of this compound molecules. The gluconamide headgroup contains multiple hydroxyl (O-H) groups and an amide (N-H) group, which act as hydrogen bond donors and acceptors. This facilitates the formation of extensive and robust intra- and inter-molecular hydrogen-bonding networks. researchgate.net

These interactions, specifically N−H···O and O−H···O bonds, stabilize the sheet-like arrangements found in the crystalline forms. researchgate.net In some structures, a homodromic hydrogen bond cycle, a cooperative arrangement where donors and acceptors are aligned in the same direction, has been observed. rsc.org The specific nature of these hydrogen-bonding networks is a key factor in determining whether the molecules adopt a head-to-tail or head-to-head packing arrangement. acs.org

The amphiphilic nature of this compound allows for several distinct packing motifs, which define the supramolecular architecture of its polymorphic forms. researchgate.net

Head-to-Tail Packing: In this arrangement, the hydrophilic headgroup of one molecule interacts with the hydrophobic tail of an adjacent molecule. This linear, head-to-tail arrangement is characteristic of the simple monolayer crystal modification (GA I). unito.itresearchgate.netresearchgate.net This packing mode is common for N-(n-alkyl)-d-gluconamides, which form monolayers rather than the bilayers typical of many other amphiphilic molecules. researchgate.net

Head-to-Head Packing: This motif involves the interaction of the hydrophilic headgroups of molecules in adjacent layers, which is made possible by the formation of inter-layer hydrogen bonds. acs.org This arrangement is found in the bilayer crystallite modification (GA II). unito.itresearchgate.net

Tail-to-Tail Packing: In this configuration, the hydrophobic alkyl tails of the molecules aggregate to minimize contact with a hydrophilic environment. This is the characteristic arrangement within the micellar fiber modification (GA III), which forms in aqueous solutions. unito.itresearchgate.net

| Modification | Common Name | Preparation Method | Molecular Arrangement | Supramolecular Structure |

|---|---|---|---|---|

| GA I | Monolayer Crystal | Crystallization from ethanol (B145695) | Head-to-Tail researchgate.net | Simple monolayer crystal sheet researchgate.net |

| GA II | Bilayer Crystallite | Tempering GA I sample above 80-90°C | Head-to-Head acs.org | Bilayer crystallites researchgate.net |

| GA III | Micellar Fiber | Freeze-drying of an aqueous gel | Tail-to-Tail | Extended quadruple helices formed from entwined fibers researchgate.net |

Supramolecular Chirality in Assembled Systems

The inherent molecular chirality of the D-gluconic acid-derived headgroup can be amplified and expressed at the supramolecular level. acs.orgethz.ch In aqueous environments, this compound self-assembles into chiral, helical fibers. ethz.chresearchgate.net

The most complex of these assemblies is the GA III modification, which forms a micellar quadruple helix. researchgate.net Electron microscopy reveals that these structures are composed of four ultrathin (approximately 3.8 nm in diameter) helical ribbons or fibers that intertwine. researchgate.netresearchgate.netacs.org This hierarchical self-assembly, from the chiral molecule to helical fibers and finally to a quadruple helix, is a remarkable example of how molecular information is translated into macroscopic structure. researchgate.net

Characterization Techniques

The study of this compound's solid-state structures, particularly the non-crystalline forms, relies heavily on advanced spectroscopic methods.

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the polymorphic forms of this compound, especially when single crystals suitable for X-ray diffraction are unavailable, as is the case for the GA II and GA III modifications. unito.it

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is used to obtain high-resolution spectra of the solid material. The isotropic ¹³C chemical shieldings (CS) provide critical structural information. By comparing the CS data of poorly crystallizing forms to those of similar compounds with known conformations, researchers can deduce the molecular conformation.

Rotational Echo Double Resonance (REDOR) is a powerful ssNMR technique used to precisely measure internuclear distances. In studies of this compound, REDOR experiments were performed on samples selectively labeled with ¹⁵N at the amide position. unito.itrsc.org The experiment measures the magnetic dipolar coupling between the labeled ¹⁵N atom and neighboring ¹³C atoms (at natural abundance). unito.it These coupling values, which are in the range of 45 to 1220 Hz, are then converted into C-N distances, providing unambiguous data on the molecular geometry in the vicinity of the amide group. unito.itrsc.org This distance information is then used to define the set of possible torsion angles that describe the molecular conformation. rsc.org

| Technique | Purpose | Key Findings | Applicable Modifications |

|---|---|---|---|

| ¹³C CP/MAS | Determine molecular conformation via chemical shielding data. | Revealed conformational differences between GA I and the GA II/GA III forms, notably the gauche bend at the C2-C3 bond in the latter. rsc.org | GA I, GA II, GA III |

| ¹⁵N-¹³C REDOR | Measure precise internuclear C-N distances to define conformation. rsc.org | Provided C-N distances (ranging from ~1.4 to >4.0 Å) that confirmed the different molecular shapes in the polymorphic forms. unito.it | GA I, GA II, GA III |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray diffraction has been a cornerstone in determining the solid-state structure of this compound polymorphs. At least three modifications have been identified, designated as GA I, GA II, and GA III. researchgate.net The crystal structure of the GA I modification, a head-to-tail monolayer crystal, was successfully determined using single-crystal X-ray diffraction. unito.it However, other forms, such as the GA II bilayer crystallites and the GA III micellar quadruple helix, have proven less amenable to single-crystal analysis due to their poor crystallizing behavior or non-crystalline nature.

Powder X-ray diffraction (PXRD) studies have provided valuable insights into the packing arrangements in different states. These studies have revealed that the molecular packing can shift from a head-to-tail arrangement to a head-to-head configuration when the potential for interlayer hydrogen bonding exists. acs.org

Small-Angle X-ray Scattering (SAXS) is employed to investigate the larger-scale structures formed by the self-assembly of this compound in solution, such as micelles and fibrous aggregates. researchgate.netkumamoto-u.ac.jprsc.org SAXS provides information on the size, shape, and arrangement of these colloidal structures. desy.de Studies on similar glycolipids have demonstrated the power of SAXS, often in combination with Small-Angle Neutron Scattering (SANS), to elucidate micellar structures, including their radius of gyration and pair distance distribution functions. desy.de For this compound, SAXS helps to characterize the dimensions and crystalline order within the self-assembled micellar fibers. acs.org

Infrared (IR) Spectroscopy for Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful non-invasive technique for probing the hydrogen bonding networks that are critical to the self-assembly and gelation of this compound. Analysis of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands provides direct evidence of the formation and strength of intermolecular hydrogen bonds involving the amide group.

Detailed studies using Near-Infrared (NIR) spectroscopy combined with two-dimensional correlation spectroscopy (2Dcos) have been conducted to monitor the microdynamic mechanism of hydrogel formation. These experiments trace the spectral variations of both the this compound molecule and the solvent during the temperature-induced gelation process. The results indicate that the driving force for gelation is the dehydration of the hydrophobic octyl chains, which leads to a more ordered and tightly packed hydrophobic core. The final helical superstructures are then stabilized by strong amide-associated hydrogen bonds and what is termed the "chiral bilayer effect" of the carbohydrate headgroups. The N-H stretching and bending vibrations are particularly sensitive to hydrogen bonding, and their peak broadening and shifting provide qualitative and quantitative information on these interactions. spectroscopyonline.com

| Spectroscopic Technique | Analyzed Feature | Key Findings |

| FTIR | Amide I and II bands | Identification of functional group interactions and hydrogen bonding in self-assembled structures. |

| NIR with 2Dcos | Overtone regions of N-H and C-H | Revealed that gelation is driven by hydrophobic chain dehydration, followed by stabilization via hydrogen bonding. Determined gelation temperature to be ~72 °C. |

Transmission Electron Microscopy (TEM) for Morphological Visualization

Transmission Electron Microscopy (TEM) has been instrumental in directly visualizing the supramolecular structures formed by this compound in its hydrogel state. Early research using TEM revealed that this compound self-assembles into remarkable helical fibers. nih.gov Subsequent high-resolution imaging and computer-assisted analysis showed that these structures are, in fact, highly ordered quadruple helices, where four individual ribbons or micellar fibers intertwine. nih.govresearchgate.netresearchgate.netacs.org

Cryo-TEM, a technique where the sample is flash-frozen in a vitrified state, is particularly useful for observing the morphology of colloidal systems in their native hydrated environment, minimizing artifacts that can be introduced by drying. nih.gov TEM studies, often complemented by molecular modeling, have confirmed that this compound assembles into these quadruple helical ribbons, which in turn form the fibrous network responsible for gelation. lubrizol.com The diameter of the ultrathin quadruple helices has been measured to be approximately 3.8 nm. nih.govresearchgate.net

Atomic Force Microscopy (AFM) for Surface and Assembly Characterization

Atomic Force Microscopy (AFM) provides nanoscale resolution of the surface topography and mechanical properties of this compound assemblies on various substrates. mdpi.com Studies have shown that the quadruple helical fibers observed in bulk aqueous solution can be deposited onto surfaces. On a mica surface, these helical fibers remain intact. researchgate.netacs.org

However, upon adsorption onto a gold surface, the fibers undergo a significant rearrangement. They transform into a head-to-tail bilayer, which represents the most thermodynamically stable arrangement, similar to that found in its three-dimensional crystals. researchgate.netacs.org Further investigation using AFM revealed that heating this bilayer on gold to 86 °C induces another rearrangement into a tail-to-tail bilayer. While this change is not detectable in standard AFM height images, it causes pronounced changes in the phase shifts measured in tapping-mode AFM, which is sensitive to surface properties like adhesion and viscoelasticity. researchgate.netacs.org This highlights AFM's capability to characterize not just the morphology but also the subtle changes in molecular organization and surface properties of this compound assemblies. berkeley.edu

| Substrate | Observed this compound Structure | Technique | Key Finding |

| Mica | Intact quadruple helices | AFM | Helical structure formed in bulk water is preserved on mica. researchgate.netacs.org |

| Gold | Head-to-tail bilayer (initial) | AFM | Fibers rearrange into a thermodynamically stable bilayer. researchgate.netacs.org |

| Gold (heated to 86°C) | Tail-to-tail bilayer | Tapping-Mode AFM (Phase Imaging) | Temperature induces a second rearrangement, detected by changes in surface properties. researchgate.netacs.org |

Computational Modeling and Simulation

Computational methods provide molecular-level insights that complement experimental findings, helping to explain the mechanisms behind crystal growth and morphology.

Monte Carlo Simulations of Crystal-Solvent Interfaces

The interaction between a growing crystal and the surrounding solvent is a critical factor determining the final crystal habit. Monte Carlo (MC) molecular simulations have been specifically applied to study the crystal-solvent interface of N-n-octyl-D-gluconamide in water. rsc.orgrsc.org These simulations examine the interaction of water molecules with selected crystal faces.

The study calculated the interaction energies between the solvent and specific crystal faces, finding good agreement with experimentally measured contact angles. rsc.org A key finding was that a favorable (i.e., strong) interaction energy between the water solvent and a particular crystal face correlates with the observed slow growth of that face. rsc.orgrsc.org This supports the principle that strong adsorption of solvent molecules can inhibit the attachment of solute molecules, thereby slowing the growth rate of that specific face. mdpi.com

Prediction of Crystal Morphology based on Molecular Interactions

For N-n-octyl-D-gluconamide, the Monte Carlo simulations indicated that faces with a strong, favorable interaction with water would be slow-growing. rsc.org According to the Bravais-Friedel-Donnay-Harker (BFDH) law, the faces that grow the slowest are the ones that are most prominent in the final crystal morphology. The simulations for N-n-octyl-D-gluconamide demonstrated that to accurately predict the effect of a solvent on morphology, one must consider not only general, non-specific interactions but also the potential for strong, specific interactions, such as the formation of hydrogen-bonded networks at the crystal-solvent interface. rsc.orgrsc.org This approach, which links molecular interactions at the crystal face to macroscopic crystal habit, is a powerful tool for understanding and controlling crystallization processes. mdpi.comresearchgate.net

Interactions with Model Biological Systems and Interfaces

Role as a Detergent/Surfactant in Membrane Protein Research

While N-Octyl-D-gluconamide possesses the amphiphilic characteristics typical of a surfactant, its application as a detergent in membrane protein research is not extensively documented in scientific literature. This is in contrast to structurally related compounds like n-octyl-β-D-glucoside (OG), which is widely used for the solubilization and crystallization of membrane proteins. wikipedia.orgdojindo.co.jp However, the fundamental principles by which a non-ionic surfactant like this compound would function in this context can be described.

The primary role of a detergent in membrane protein research is to extract these proteins from the lipid bilayer of a cell membrane while maintaining their native conformation and function. dojindo.co.jp Membrane proteins are embedded in the hydrophobic core of the lipid bilayer. dojindo.co.jp The process of solubilization by a non-ionic detergent like this compound would theoretically involve the following steps:

Partitioning into the Membrane: At low concentrations, detergent monomers partition into the lipid bilayer.

Membrane Saturation: As the detergent concentration increases, the bilayer becomes saturated with detergent molecules, leading to the destabilization of the membrane structure.

Micelle Formation: Above the critical micelle concentration (CMC), the detergent molecules self-assemble into micelles. These micelles can then encapsulate the hydrophobic transmembrane domains of the proteins, effectively extracting them from the lipid environment. dojindo.co.jp The resulting protein-detergent complexes are soluble in aqueous solutions, allowing for their purification and further study. dojindo.co.jp

A key characteristic of a good detergent for membrane protein studies is its ability to perform this extraction without denaturing the protein. dojindo.co.jp Non-ionic detergents are generally considered "mild" because their uncharged headgroups are less likely to disrupt the intricate network of interactions that maintain the protein's three-dimensional structure.

The crystallization of membrane proteins is a notoriously challenging process, and the choice of detergent is a critical factor. The detergent must not only keep the protein soluble and stable but also allow for the formation of well-ordered crystal lattices. For a hypothetical application of this compound in this area, several factors would need to be considered:

Micelle Size and Homogeneity: The size and uniformity of the detergent micelles surrounding the protein can influence crystal packing. Smaller, monodisperse micelles are often preferred as they interfere less with the formation of intermolecular contacts required for crystallization.

Critical Micelle Concentration (CMC): A high CMC is often advantageous as it allows for the easy removal of excess detergent by methods such as dialysis, which is a common step in crystallization protocols. interchim.fr

Phase Behavior: The phase diagram of the detergent-protein-precipitant system is complex. Finding the right conditions for supersaturation and nucleation often requires extensive screening of detergent concentrations, pH, temperature, and precipitating agents.

Given the lack of specific studies using this compound for membrane protein crystallization, there are no established protocols or specific methodological considerations to report. Researchers would need to undertake extensive empirical screening to determine its suitability for any given membrane protein.

Interaction with Model Lipid Bilayers

The interaction of this compound with model lipid bilayers has been a subject of research, primarily focusing on its self-assembly and the structures it forms.

As an amphiphilic molecule, this compound has the potential to insert into lipid bilayers, thereby disrupting the ordered packing of the lipid molecules. This is a general characteristic of surfactants. The hydrophobic octyl tail would intercalate into the hydrophobic core of the bilayer, while the hydrophilic gluconamide (B1216962) headgroup would remain at the aqueous interface. This insertion increases the surface area per lipid molecule and can lead to changes in membrane fluidity and permeability.

In aqueous solutions, this compound self-assembles into supramolecular structures. Upon cooling, it can form helical bilayer micellar fibers. rsc.org This self-assembly is driven by the dehydration of the hydrophobic octyl chains and stabilized by hydrogen bonding between the amide groups and the "chiral bilayer effect" of the carbohydrate headgroups. rsc.org

Studies have shown that these fibrous aggregates of this compound can rearrange into bilayers on surfaces like gold and silicon. researchgate.netnih.gov This indicates a dynamic process of solubilization of the initial aggregates and re-deposition into a more thermodynamically stable, planar bilayer structure. researchgate.net This rearrangement can be influenced by temperature; for instance, on a gold surface, a head-to-tail bilayer arrangement can be induced to rearrange into a tail-to-tail bilayer upon heating. researchgate.net

The process of self-assembly into fibers and subsequent rearrangement into bilayers can be summarized as follows:

| Step | Description | Driving Force/Stabilization |

| Self-Assembly | In aqueous solution, this compound molecules aggregate to form helical bilayer micellar fibers. | Dehydration of hydrophobic octyl chains, hydrogen bonding, chiral bilayer effect. rsc.org |

| Adsorption | These fibers can adsorb onto surfaces from the bulk solution. | Surface-molecule interactions. |

| Rearrangement | On certain surfaces (e.g., gold), the adsorbed fibers can rearrange into planar bilayers. | Attainment of a more thermodynamically stable configuration. researchgate.net |

This table is based on findings from studies on the self-assembly and surface behavior of this compound.

Surface Energetics and Wettability of Crystalline Forms

This compound has been used as a model compound in pharmaceutical sciences to study the surface properties of crystals, which are critical for processes like powder flow, dissolution, and formulation. nih.govnih.gov

The different faces of a crystal can exhibit different surface chemistries and, consequently, different surface energies and wettability. nih.gov This anisotropy has been demonstrated for this compound through various analytical techniques.

Studies have employed sessile drop contact angle measurements to quantify the wettability of specific crystal faces. nih.gov For example, different growth rates observed on opposite faces of polar, plate-like crystals of this compound have been correlated with their different wetting characteristics; one face is more hydrophobic and the other more hydrophilic. nih.govresearchgate.net

The interaction of water with different crystal faces of this compound has been investigated using Monte Carlo molecular simulations. These simulations have shown good agreement with experimentally observed contact angles, indicating that a favorable interaction between water and a specific crystal face corresponds to a slower growth rate for that face. researchgate.net

The following table summarizes key findings related to the surface energetics and wettability of this compound crystals:

| Property | Observation | Technique(s) | Reference(s) |

| Anisotropic Wettability | Different crystal faces exhibit different contact angles with water, indicating face-specific hydrophobicity/hydrophilicity. | Sessile Drop Contact Angle Measurement | nih.govresearchgate.net |

| Correlation with Growth Rate | Faces with higher hydrophilicity (lower contact angle with water) show slower growth rates. | Crystal Growth Studies, Molecular Simulation | researchgate.net |

| Surface Chemistry | The arrangement of hydrophilic (gluconamide) and hydrophobic (octyl) moieties at the crystal surface dictates the face-specific properties. | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), Molecular Modeling | nih.gov |

| Adhesion Forces | The adhesion force between a crystal face and a hydrophobic colloid probe (measured by AFM) correlates linearly with the face-specific contact angle. | Atomic Force Microscopy (AFM) | nih.gov |

This table presents a synthesis of data from studies on the surface properties of this compound crystals.

Mechanistic Studies of Ice Recrystallization Inhibition Iri

Comparative Analysis of IRI Activity

N-Octyl-D-gluconamide has demonstrated exceptionally high ice recrystallization inhibition (IRI) activity, particularly when compared to other small-molecule inhibitors. Research has shown it to be a potent inhibitor at concentrations as low as 0.5 mM. rsc.orgresearchgate.net Its activity is comparable to that of some naturally occurring antifreeze glycoproteins, such as AFGP-8. cryoletters.org

In comparative studies, this compound, a glucose-based aldonamide, was found to be significantly more active than its galactose-based counterpart, N-octyl-D-galactonamide, which showed only weak activity at the same concentration. rsc.org This was a noteworthy finding, as in many other classes of carbohydrate-based inhibitors, galactose derivatives often show higher activity than glucose derivatives. rsc.org Furthermore, its activity surpasses that of the non-ionic surfactant n-octyl-β-D-galactopyranoside, which is also a potent IRI but requires higher concentrations (e.g., 11-22 mM) to be effective. rsc.orgrsc.org The hydrogel-forming capability of this compound, which occurs at higher concentrations (33 mM), has been shown to be unrelated to its potent IRI activity observed at much lower concentrations. rsc.org

Comparative IRI Activity of this compound and Related Compounds

A comparison of the ice recrystallization inhibition (IRI) activity of this compound with structurally similar compounds. Activity is based on concentrations required for potent inhibition as reported in literature.

| Compound | Chemical Class | Effective IRI Concentration | Reference |

|---|---|---|---|

| This compound | Hydrogelator / Aldonamide | Potent at 0.5 mM | rsc.orgrsc.org |

| N-Octyl-D-galactonamide | Hydrogelator / Aldonamide | Weakly active at 0.5 mM | rsc.org |

| n-Octyl-β-D-galactopyranoside | Non-ionic Surfactant | Potent at 11-22 mM | rsc.orgrsc.org |

| Sodium phosphonate (B1237965) derivative of this compound (7-Na) | Phosphonate Analogue | IC50 value of 21 mM | mdpi.com |

Structure-Activity Relationship (SAR) for IRI

Structure-function studies have identified the amide bond within the this compound molecule as a critical feature for its high IRI activity. rsc.orgresearchgate.net Research has demonstrated that chemical modifications to this bond lead to a significant reduction in inhibitory function. For instance, N-methylated versions of the compound, where the proton on the amide nitrogen is replaced by a methyl group, exhibit only weak activity. rsc.org This suggests that the amide proton itself is a key participant in the inhibition mechanism, likely through hydrogen bonding interactions. Furthermore, replacing the entire amide linkage with an ether bond results in a dramatic decrease in IRI activity, reinforcing the essential role of the amide functional group. rsc.orggoogle.com

A recurring theme in the study of small-molecule IRI agents is the necessity of a finely-tuned balance between the hydrophobic and hydrophilic portions of the molecule, and this compound is a prime example. cryoletters.orgsci-hub.seresearchgate.net This amphiphilicity is considered crucial for its mechanism of action. cryoletters.org The molecule consists of a hydrophilic D-gluconamide headgroup and a hydrophobic octyl tail. It is hypothesized that the hydrophobic tail is responsible for disrupting the ordered structure of water at the ice-water interface, while the hydrophilic carbohydrate head ensures sufficient solubility in the aqueous phase where it acts. cryoletters.org

As mentioned, modifications to the core structure have profound effects on activity. The conversion of the amide to an N-methylated amide or an ether linkage severely diminishes IRI potency. rsc.org Likewise, attaching a polar phosphonate group to the hydrophobic tail disrupts the essential amphiphilic balance and drastically reduces activity. mdpi.com These findings collectively indicate that the potent IRI activity of this compound is not due to a single feature but rather a synergistic combination of its specific linear carbohydrate structure, the presence of an unmodified secondary amide bond, and an optimal hydrophobic-hydrophilic balance conferred by the octyl chain.

Impact of Structural Modifications on IRI Activity of this compound Analogues

This table outlines how specific chemical modifications to the this compound structure affect its ice recrystallization inhibition (IRI) activity.

| Structural Modification | Resulting Compound Type | Effect on IRI Activity | Reference |

|---|---|---|---|

| Replacement of amide with ether linkage | Ether-linked analogue | Significantly decreased | rsc.org |

| N-methylation of the amide bond | N-methylated analogue | Weak activity observed | rsc.org |

| Change of sugar stereochemistry (Glucose to Galactose) | N-Octyl-D-galactonamide | Significantly weaker activity | rsc.org |

| Addition of sodium phosphonate to alkyl chain | Phosphonate derivative | ~20-fold decrease in activity | mdpi.com |

Proposed Mechanisms of Ice Recrystallization Inhibition

The prevailing mechanism proposed for this compound and similar small amphiphilic molecules does not involve direct binding to the surface of ice crystals, a key differentiator from antifreeze proteins. rsc.orgcryoletters.org Solid-state NMR studies and molecular dynamics simulations support the hypothesis that these inhibitor molecules are excluded from the ice lattice as it forms. rsc.orgcryoletters.orgacs.org Consequently, they become concentrated in the unfrozen, quasi-liquid layer (QLL) that exists at the interface between the ice crystal and the bulk aqueous solution. rsc.orgcryoletters.org

Distinction from Antifreeze Protein Binding Mechanisms

The mechanism by which this compound inhibits ice recrystallization is fundamentally different from that of antifreeze proteins (AFPs) and antifreeze glycoproteins (AFGPs). cryoletters.org The primary distinction lies in the interaction with the ice crystal surface. AF(G)Ps function by binding directly to specific ice crystal faces, a process that arrests ice growth and results in a measurable difference between the melting point and the non-colligative freezing point, a phenomenon known as thermal hysteresis (TH). rsc.orgacs.org This direct adsorption also leads to dynamic ice shaping, where the morphology of the growing ice crystals is visibly altered. rsc.org

In stark contrast, this compound does not exhibit thermal hysteresis or dynamic ice shaping, indicating that it does not bind to the ice surface in the same manner as AF(G)Ps. cryoletters.orgresearchgate.netrsc.org This has been confirmed by thermal hysteresis measurements and solid-state Nuclear Magnetic Resonance (NMR) experiments, which show no evidence of ice binding. researchgate.netrsc.orgacs.org While AF(G)Ps are potent inhibitors of ice recrystallization, their associated TH activity can be detrimental in cryopreservation applications, as it can lead to increased cellular damage by modifying ice crystal shape below the TH gap. rsc.org this compound, being TH-inactive, avoids this complication, making it a more suitable candidate for cryoprotectant development. cryoletters.orgrsc.org

The proposed mechanism for this compound and similar small-molecule inhibitors involves interaction with the quasi-liquid layer (QLL) that exists at the interface between ice and bulk water. rsc.org These molecules are thought to reside at this interface, disrupting the ordering of water molecules and making it less favorable for them to transfer from smaller, less stable ice crystals to larger ones. rsc.org This disruption of the water molecule transfer process, rather than direct binding to the ice lattice, is believed to be the key to its potent ice recrystallization inhibition (IRI) activity. cryoletters.org

Structure-function studies have further elucidated key molecular features necessary for the IRI activity of this compound, which are distinct from the structural requirements for AFP ice-binding domains. For this compound, the amide bond proton has been identified as a crucial feature; N-methylated analogues show significantly weaker activity. rsc.org Additionally, a certain threshold of hydrophobicity is required, with IRI activity increasing with the length of the N-alkyl chain from five to fourteen carbons. cryoletters.org However, its IRI activity is not related to its ability to form hydrogels or micelles, as it is highly active at concentrations far below those required for such supramolecular organization. rsc.orgresearchgate.netrsc.org

Spectroscopic Approaches to IRI Mechanism Elucidation

Spectroscopic techniques, particularly solid-state Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the mechanism of ice recrystallization inhibition by this compound. These methods have provided direct evidence to support the hypothesis that its mechanism is distinct from that of ice-binding antifreeze proteins. researchgate.netrsc.org

Solid-state NMR experiments have been conducted to probe the interaction between this compound and ice. These studies have conclusively shown that, unlike AF(G)Ps, this compound does not bind to the ice lattice. researchgate.netrsc.orgacs.org This lack of binding is a critical piece of evidence that separates its IRI mechanism from the adsorption-inhibition mechanism of AFPs.

Furthermore, spectroscopic and rheological studies have been employed to demonstrate that the potent IRI activity of this compound is not a consequence of its ability to form a hydrogel at higher concentrations. researchgate.netrsc.org The compound exhibits strong IRI effects at concentrations as low as 0.5 mM, whereas hydrogel formation occurs at much higher concentrations (e.g., 33 mM). rsc.orgresearchgate.net This indicates that the inhibitory action is a property of the individual molecules or small aggregates rather than a bulk property of a gel network. rsc.org

The combination of these spectroscopic approaches has been vital in building a mechanistic picture where this compound disrupts the ice-water interface, thereby hindering the Ostwald ripening process where larger ice crystals grow at the expense of smaller ones. rsc.org

Ice Recrystallization Inhibition (IRI) Activity Data

The following table summarizes the IRI activity of this compound and related compounds. The concentration required to achieve potent inhibition highlights its efficacy compared to other molecules.

| Compound | Type | Potent IRI Activity Concentration | IC₅₀ Value | Reference(s) |

| This compound | Hydrogelator / Small Molecule | 0.5 mM | 0.09 mM | researchgate.netrsc.orgmdpi.com |

| n-Octyl-β-D-galactopyranoside | Non-ionic Surfactant | 22 mM | Not specified | researchgate.netrsc.org |

| N-Propyl-D-gluconamide | Small Molecule | Little-to-no activity at 22 mM | Not specified | cryoletters.org |

| Antifreeze Glycoprotein 8 (AFGP-8) | Glycoprotein | Near this compound | Not specified | cryoletters.org |

| p-Bromophenyl-β-D-glucopyranoside | Small Molecule | Not specified | 14.8 mM | rsc.org |

| Sodium phosphonate derivative of this compound | Small Molecule | Not specified | 21 mM | mdpi.com |

Q & A

What are the established synthetic routes for N-Octyl-D-gluconamide, and how can researchers confirm product purity?

Basic Research Question

this compound is synthesized via amide bond formation between D-gluconic acid derivatives and n-octylamine. A common approach involves activating the carboxylic acid group of D-gluconolactone using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous conditions, followed by reaction with n-octylamine . To confirm purity, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to verify structural integrity and detect residual solvents or unreacted precursors .

- Mass Spectrometry (MS) for molecular weight validation.

Which spectroscopic techniques are optimal for characterizing the self-assembly behavior of this compound in aqueous solutions?

Basic Research Question

The amphiphilic nature of this compound drives its self-assembly into gels or micelles. Key techniques include:

- ¹³C NMR Spectroscopy : To monitor gelation dynamics and molecular interactions in aqueous phases, as demonstrated in studies tracking hydrogen bonding and hydrophobic effects during gel formation .

- Dynamic Light Scattering (DLS) : For particle size distribution analysis of micellar systems.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional group interactions (e.g., amide I and II bands) .

How can researchers resolve contradictions in reported surface energy values for this compound crystals?

Advanced Research Question

Discrepancies in surface energy data often arise from crystallographic facet-specific variations. To address this:

- Facet-Specific Contact Angle Measurements : Use sessile drop techniques on individual crystal faces to quantify wettability differences .

- Atomic Force Microscopy (AFM) : Map surface topography and adhesion forces at nanoscale resolution .

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Analyze surface chemical composition heterogeneity across facets .

- Cross-Validation : Compare results with computational models (e.g., density functional theory) to reconcile experimental and theoretical values.

What methodological strategies optimize this compound's gelation for drug delivery applications?

Advanced Research Question

To tailor gelation properties:

- Concentration Gradients : Systematically vary amphiphile concentration (e.g., 1–10 wt%) and assess gel stability via rheology.

- Temperature-Controlled Studies : Monitor gel-sol transitions using differential scanning calorimetry (DSC).

- Co-Solvent Systems : Introduce biocompatible solvents (e.g., PEG) to modulate gel porosity and drug release kinetics .